Landiolol

Description

Properties

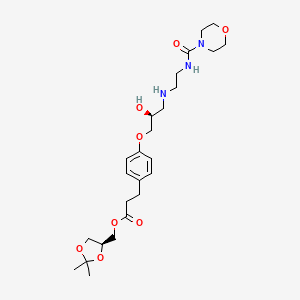

IUPAC Name |

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDSZGFJQKSLLH-RBBKRZOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158026 | |

| Record name | Landiolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133242-30-5 | |

| Record name | Landiolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133242-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Landiolol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133242305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Landiolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Landiolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Landiolol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62NWQ924LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Landiolol mechanism of action in septic shock

An In-depth Technical Guide on the Core Mechanism of Action of Landiolol in Septic Shock

Executive Summary

Septic shock is characterized by a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently complicated by persistent tachycardia due to profound adrenergic stress. This catecholamine surge, while initially a compensatory mechanism, can become maladaptive, leading to myocardial oxygen supply/demand mismatch, impaired diastolic filling, and a pro-inflammatory state. This compound, an ultra-short-acting and highly selective β1-adrenergic receptor antagonist, has been investigated as a therapeutic agent to mitigate the detrimental effects of this sympathetic overstimulation. This document provides a technical overview of this compound's mechanism of action in septic shock, summarizing its effects on cardiac function and immunomodulation, presenting quantitative data from key studies, detailing experimental protocols, and visualizing the core signaling pathways.

Core Mechanism of Action

This compound exerts its effects primarily through competitive, selective, and reversible blockade of β1-adrenergic receptors, which are predominantly located in the heart. Its high β1/β2 selectivity (approximately 8 times more selective than esmolol) and ultra-short half-life (around 4 minutes) make it a titratable agent for critically ill patients.[1][2] The proposed mechanisms in septic shock are twofold: hemodynamic control and immunomodulation.

Hemodynamic and Cardioprotective Effects

In the hyperdynamic phase of septic shock, excessive β1-adrenergic stimulation leads to persistent tachycardia. This reduces diastolic time, impairing coronary perfusion and ventricular filling, and increases myocardial oxygen consumption.[2][3] this compound directly counteracts this by:

-

Negative Chronotropy: Decreasing the heart rate, which prolongs diastolic filling time and improves coronary blood flow.

-

Improved Myocardial Efficiency: Reducing myocardial oxygen consumption.[3]

-

Maintained Stroke Volume: Despite the reduction in heart rate, some experimental studies have shown that this compound can increase stroke volume, thereby preserving or improving cardiac output.[4][5]

Immunomodulatory Effects

Beyond its cardiac effects, β1-blockade has been shown to have pleiotropic, anti-inflammatory properties. The excessive catecholamines in sepsis can exacerbate the inflammatory cascade. This compound is proposed to attenuate this response. Preclinical studies have demonstrated that this compound can decrease circulating levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and High Mobility Group Box-1 (HMGB-1).[1][5] This suggests that β1-adrenergic signaling is directly involved in the regulation of the innate immune response during sepsis.

Signaling Pathways

The actions of this compound are rooted in its ability to interrupt the β1-adrenergic signaling cascade. In sepsis, this pathway is overstimulated, and its blockade by this compound leads to downstream changes in both cardiac myocytes and immune cells.

References

- 1. Study into the reversal of septic shock with this compound (beta blockade): STRESS-L Study protocol for a randomised trial | BMJ Open [bmjopen.bmj.com]

- 2. This compound for heart rate control in patients with septic shock and persistent tachycardia. A multicenter randomized clinical trial (Landi-SEP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Effect of this compound on sex-related transcriptomic changes in the myocardium during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sepsis-induced cardiac dysfunction and β-adrenergic blockade therapy for sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Signaling Pathways Affected by Landiolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Landiolol is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist. Its primary pharmacodynamic effect is the reduction of heart rate through competitive inhibition of catecholamine binding to β1-receptors, predominantly located in the myocardium.[1][2] This targeted action initiates a cascade of changes in intracellular signaling pathways, leading to its therapeutic effects in managing tachyarrhythmias and its potential cardioprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the key intracellular signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Mechanism of Action: β1-Adrenergic Receptor Blockade and Downstream Signaling

This compound exerts its primary effects by competitively blocking β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] This blockade disrupts the canonical signaling cascade initiated by endogenous catecholamines like epinephrine and norepinephrine.

The Gs-cAMP-PKA Pathway

The β1-adrenergic receptor is coupled to a stimulatory G-protein (Gs). Catecholamine binding activates Gs, which in turn activates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).[3] cAMP then activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets in cardiac myocytes, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

This compound's blockade of the β1-receptor inhibits this pathway, leading to:

-

Reduced cAMP Production: Inhibition of adenylyl cyclase activity.

-

Decreased PKA Activation: Lower levels of cAMP result in reduced PKA-mediated phosphorylation of target proteins.

-

Modulation of Calcium Handling: PKA normally phosphorylates targets like L-type calcium channels and phospholamban, which regulate intracellular calcium levels. This compound's action leads to altered calcium handling in cardiac myocytes.[3]

While this compound is a potent antagonist, some studies suggest it may possess partial agonist activity with a signaling bias. One study observed a very modest rise in cAMP levels but a more robust increase in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]

Cardioprotective Signaling Pathways

Beyond its primary β-blocking effects, this compound has been shown to activate cardioprotective signaling pathways, particularly in the context of ischemia-reperfusion injury.

PKCε-Mediated Cardioprotection

Studies in rat hearts have demonstrated that pre-ischemic administration of this compound induces cardioprotective effects through a Protein Kinase C epsilon (PKCε)-mediated pathway.[5] This is similar to the mechanism of ischemic preconditioning. Following this compound pretreatment, the activation of PKCε and Heat Shock Protein 27 (HSP27) were significantly higher than in control groups.[5]

MAPK/ERK Pathway

This compound has been shown to cause a robust increase in the phosphorylation of ERK1/2, suggesting a signaling bias.[4] This activation of the MAPK/ERK pathway may contribute to its cardioprotective effects. The time course of ERK1/2 phosphorylation shows a typical biphasic response with an initial peak followed by a sustained phase.[4]

Anti-inflammatory Signaling Pathways

This compound has demonstrated anti-inflammatory effects, particularly in the context of sepsis and systemic inflammation.

Inhibition of NF-κB and HMGB-1

In a rat model of LPS-induced systemic inflammation, this compound treatment was associated with the inhibition of nuclear factor-kappaB (NF-κB) activity.[6][7] Furthermore, serum and lung levels of High-Mobility Group Box 1 (HMGB-1), a key mediator of systemic inflammation, were lower in this compound-treated animals.[6][7] This suggests that this compound can attenuate the inflammatory response by modulating the NF-κB and HMGB-1 signaling pathways. This compound has also been shown to decrease serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 in rat models.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: Effects of this compound on Hemodynamic Parameters

| Parameter | Patient/Model Population | This compound Dose | Baseline Value | Post-Landiolol Value | Percent Change/Absolute Reduction | Citation(s) |

| Heart Rate | Atrial Fibrillation with Cardiac Dysfunction | 4.5 ± 3.0 µg/kg/min | 133.2 ± 27.3 bpm | 82.0 ± 15.3 bpm | -38.4% | [2] |

| Heart Rate | Postoperative Supraventricular Tachycardia | 0.005 - 0.04 mg/kg/min | - | - | Dose-dependent reduction up to ~20% | [8] |

| Heart Rate | Acute Myocardial Infarction | 3 µg/kg/min for 24h | - | - | 9.4 ± 1.7 bpm reduction | [9] |

| Heart Rate | Critical Care Patients with New-Onset Atrial Fibrillation | 5 - 10 µg/kg/min | - | - | -18% to -51% from baseline | [10][11] |

| Left Ventricular Ejection Fraction | Acute Myocardial Infarction | 3 µg/kg/min for 24h | 49.1 ± 1.5% (at 2 weeks) | 52.0 ± 1.5% (at 6 months) | +2.9% (absolute) | [9] |

| Left Ventricular End-Diastolic Volume Index | Acute Myocardial Infarction | 3 µg/kg/min for 24h | 72.5 ± 2.8 ml/m² (at 2 weeks) | Unchanged (at 6 months) | No significant change | [9] |

Table 2: Effects of this compound on Intracellular Signaling Molecules

| Molecule | Experimental Model | This compound Concentration/Dose | Measurement | Result | Citation(s) |

| PKCε Activation | Langendorff-perfused rat hearts | 100 µM | Western Blot (membranous/cytosolic ratio) | Significantly higher than control | [5] |

| HSP27 Activation | Langendorff-perfused rat hearts | 100 µM | Western Blot | Significantly higher than control | [5] |

| ERK1/2 Phosphorylation | HEK293 cells expressing human β1-adrenergic receptor | 1 µM | Western Blot | Robust increase (~40% of isoproterenol response) | [4] |

| cAMP Levels | HEK293 cells expressing human β1-adrenergic receptor | Not specified | Not specified | Very modest rise | [4] |

| Phospholamban Phosphorylation (Ser16) | Ischemia-reperfused guinea pig hearts | 500 µM | Western Blot | Suppressed increase after reperfusion | [12] |

| HMGB-1 Serum Levels | LPS-induced sepsis rat model | 0.1 mg/kg/min | Not specified | Significantly lower than LPS-only group | [6][7] |

| NF-κB Activity | LPS-induced sepsis rat model | 0.1 mg/kg/min | Not specified | Inhibited | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Phosphorylation (e.g., ERK1/2, Phospholamban)

Protocol:

-

Sample Preparation:

-

Treat cells or tissues with desired concentrations of this compound for specified time periods.

-

Lyse cells/tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Run electrophoresis to separate proteins by molecular weight.

-

-

Protein Transfer:

-

Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify band intensity. Normalize the phosphorylated protein signal to the total protein signal (from a stripped and re-probed membrane) or a loading control (e.g., GAPDH, β-actin).

-

cAMP Assay (e.g., GloSensor™ cAMP Assay)

Principle: This assay utilizes a genetically engineered luciferase enzyme fused to a cAMP-binding protein. When cAMP binds, a conformational change in the luciferase leads to an increase in light output, which is proportional to the cAMP concentration.

Protocol:

-

Cell Preparation:

-

Seed cells expressing the β1-adrenergic receptor and the GloSensor™ cAMP biosensor in a multi-well plate.

-

Allow cells to adhere and grow to the desired confluency.

-

-

Assay Procedure:

-

Equilibrate the cells with the GloSensor™ cAMP reagent in a CO2-independent medium for 2 hours.

-

Establish a baseline luminescence reading.

-

Add this compound at various concentrations to the wells.

-

Immediately measure the luminescence signal kinetically over time using a luminometer.

-

-

Data Analysis:

-

Calculate the change in luminescence relative to the baseline.

-

Generate dose-response curves to determine the effect of this compound on cAMP levels.

-

NF-κB Reporter Assay

Principle: This assay uses a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Protocol:

-

Cell Transfection and Preparation:

-

Transfect cells (e.g., HEK293) with a plasmid containing the NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization).

-

Seed the transfected cells in a multi-well plate.

-

-

Cell Treatment:

-

Treat the cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of various concentrations of this compound.

-

Incubate for a sufficient period to allow for NF-κB activation and reporter gene expression (e.g., 6-24 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Compare the normalized luciferase activity in this compound-treated cells to the control cells to determine the inhibitory effect of this compound on NF-κB activation.

-

HMGB-1 ELISA

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of HMGB-1 in biological samples (e.g., serum, cell culture supernatant).

Protocol:

-

Plate Preparation:

-

Use a microplate pre-coated with an anti-HMGB-1 antibody.

-

-

Assay Procedure:

-

Add standards and samples to the wells and incubate.

-

Wash the wells to remove unbound substances.

-

Add a biotin-conjugated anti-HMGB-1 antibody and incubate.

-

Wash the wells.

-

Add streptavidin-HRP and incubate.

-

Wash the wells.

-

Add a substrate solution (e.g., TMB) to develop color.

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the standards.

-

Calculate the concentration of HMGB-1 in the samples based on the standard curve.

-

Conclusion

This compound's highly selective β1-adrenergic receptor blockade is the cornerstone of its clinical efficacy, primarily through the modulation of the Gs-cAMP-PKA pathway. However, emerging evidence highlights its influence on other critical intracellular signaling cascades, including the PKCε and MAPK/ERK pathways, which contribute to its cardioprotective effects. Furthermore, its ability to inhibit the NF-κB and HMGB-1 pathways underscores its anti-inflammatory potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals to further investigate the multifaceted molecular mechanisms of this compound and explore its therapeutic applications. Further research is warranted to fully elucidate the dose-dependent effects of this compound on these pathways and to translate these findings into novel clinical strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound for rate control management of atrial fibrillation in patients with cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of the Pharmacokinetics and Pharmacodynamics of this compound (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an ultrashort-acting beta1-adrenoceptor antagonist, has protective effects in an LPS-induced systemic inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dose-Dependent Effect of this compound, a New Ultra-Short-Acting β1-Blocker, on Supraventricular Tachyarrhythmias in Postoperative Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Randomized study on the efficacy and safety of this compound, an ultra-short-acting β1-adrenergic blocker, in patients with acute myocardial infarction undergoing primary percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound for Treatment of New-Onset Atrial Fibrillation in Critical Care: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Characterization and quantitation of phospholamban and its phosphorylation state using antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro beta-blocking potency of landiolol hydrochloride

An In-Depth Technical Guide on the In Vitro Beta-Blocking Potency of Landiolol Hydrochloride

Introduction

This compound hydrochloride is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1][2][3] Its molecular design confers a rapid onset of action and a very short elimination half-life (approximately 3-4 minutes), as it is quickly hydrolyzed by plasma and liver esterases.[1][2][4] A key characteristic of this compound is its high cardioselectivity, demonstrating a significantly greater affinity for β1-adrenergic receptors, which are predominant in the myocardium, over β2-adrenergic receptors found in bronchial and vascular smooth muscle.[5][6][7] This high selectivity results in a potent negative chronotropic effect with limited impact on blood pressure and less negative inotropic potential compared to other beta-blockers.[2][8] This technical guide provides a detailed overview of the in vitro data defining this compound's potency, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Analysis of Beta-Blocking Potency

The in vitro potency and selectivity of this compound have been quantified through receptor binding and functional assays. The data consistently demonstrates its superior β1-selectivity compared to other beta-blockers like esmolol and propranolol.

Receptor Binding Affinity (Ki)

The dissociation constant (Ki) is a measure of a drug's binding affinity for a receptor; a lower Ki value indicates a higher affinity. Studies on human β-adrenergic receptors have established the following affinities.

Table 1: Comparative In Vitro Binding Affinities (Ki) for Human β-Adrenergic Receptors

| Compound | β1-Receptor Ki (nM) | β2-Receptor Ki (nM) | Source |

|---|---|---|---|

| This compound | 62 | 1890 | [9] |

| Esmolol | 125 | 2620 |[9] |

β1/β2 Receptor Selectivity Ratio

The selectivity ratio is calculated from the affinity values (Ki or IC50 for β2 / Ki or IC50 for β1) and provides a quantitative measure of a drug's preference for one receptor subtype over another. A higher ratio indicates greater β1-selectivity.

Table 2: Comparative β1/β2 Selectivity Ratios

| Compound | Selectivity Ratio (β1/β2) | Key Findings | Source |

|---|---|---|---|

| This compound | 255:1 | Demonstrates high degree of cardioselectivity. | [1][2][5] |

| 216:1 | Confirmed in a separate study, showing a ~7-fold increase in selectivity over esmolol. | [10] | |

| Esmolol | 33:1 | Significantly less β1-selective than this compound. | [1][5] |

| 30:1 | [10] |

| Propranolol | 0.68:1 | A non-selective beta-blocker, for comparison. |[1] |

The principal metabolite of this compound, M1, retains β1-selectivity, but its affinity for the β1-receptor is substantially lower (approximately 42-fold) than the parent compound.[10]

Signaling Pathways and Mechanism of Action

This compound exerts its effect by competitively blocking the β1-adrenergic receptor, thereby inhibiting the downstream signaling cascade typically initiated by endogenous catecholamines like epinephrine and norepinephrine.[5][7]

β1-Adrenergic Receptor Signaling

Beta-1 adrenergic receptors are G-protein coupled receptors (GPCRs) linked to a stimulatory G-protein (Gs).[7] Agonist binding triggers a conformational change, activating the Gs protein. This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[7] Increased intracellular cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in increased heart rate, contractility, and conduction velocity. This compound competitively antagonizes the initial step of this pathway.

Experimental Protocols

The quantitative data for this compound's beta-blocking potency are derived from standardized in vitro assays. The two primary methods are radioligand receptor binding assays and functional cAMP accumulation assays.

Radioligand Receptor Binding Assay

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor. It is a competitive assay where the test compound (this compound) competes with a radiolabeled ligand for binding to the receptor.

Protocol Outline:

-

Receptor Preparation: Membranes are prepared from cells engineered to express a high density of a specific human receptor subtype (e.g., HEK293 cells stably expressing human β1- or β2-adrenergic receptors).[10]

-

Assay Setup: The cell membranes are incubated in assay buffer with:

-

A constant, known concentration of a high-affinity radioligand (e.g., [¹²⁵I]cyanopindolol or [¹²⁵I]CYP).[10]

-

Varying concentrations of the unlabeled competitor drug (this compound).

-

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound ligand.[11]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific radioligand binding versus the concentration of the competitor drug. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).[10] The IC50 is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[10]

cAMP Accumulation Assay

This is a cell-based functional assay that measures the ability of an antagonist to inhibit the biological response triggered by an agonist. It directly assesses the impact of the drug on the second messenger signaling pathway.

Protocol Outline:

-

Cell Plating: Cells expressing the target receptor (e.g., primary cardiac cells or a transfected cell line) are plated in multi-well plates.[12]

-

Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Agonist Stimulation: A known concentration of a β-adrenergic agonist (e.g., isoproterenol or norepinephrine) is added to all wells (except negative controls) to stimulate the β-receptors and induce adenylyl cyclase activity.[12] This leads to an increase in intracellular cAMP levels.

-

Cell Lysis & Detection: After a set incubation period, the cells are lysed. Detection reagents are added to quantify the amount of cAMP produced. This is often a competitive immunoassay where cAMP produced by the cells competes against a labeled cAMP conjugate (e.g., biotin-cAMP) for a limited number of anti-cAMP antibody binding sites.[13][14]

-

Signal Measurement: The assay generates a signal (e.g., fluorescence, luminescence) that is inversely proportional to the concentration of cAMP in the cell lysate.[13][14] High cAMP from the cells displaces the labeled probe, resulting in a low signal, and vice versa.

-

Data Analysis: A dose-response curve is generated by plotting the signal against the concentration of this compound. This allows for the calculation of the functional IC50 value, representing the concentration of this compound required to inhibit 50% of the agonist-induced cAMP production.[12]

References

- 1. An Overview of the Pharmacokinetics and Pharmacodynamics of this compound (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation [mdpi.com]

- 2. Evaluating the Therapeutic Efficacy and Safety of this compound Hydrochloride for Management of Arrhythmia in Critical Settings: Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of the Pharmacokinetics and Pharmacodynamics of this compound (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound: pharmacology and its use for rate control in atrial fibrillation in an emergency setting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Characteristic interactivity of this compound, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes: Comparisons with β1-selective esmolol and non-selective propranolol and alprenolol [frontiersin.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 12. Beta-adrenoceptor-mediated cAMP accumulation in cardiac cells: effects of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 14. resources.revvity.com [resources.revvity.com]

Landiolol's Interaction with the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of landiolol, an ultra-short-acting, highly cardioselective β1-adrenoreceptor antagonist, on the renin-angiotensin system (RAS). This compound is distinguished by its potent negative chronotropic effects, coupled with minimal impact on blood pressure and inotropy.[1] Understanding its interaction with the RAS is critical for its clinical application, particularly in hemodynamically sensitive patients.

The Renin-Angiotensin System and Beta-Adrenergic Blockade

The renin-angiotensin system is a crucial hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The process is initiated by the release of renin from the juxtaglomerular cells of the kidney. This release is partly modulated by the sympathetic nervous system via β1-adrenergic receptors.[2]

Beta-blockers, as a class, are known to influence the RAS by inhibiting these β1-receptors in the kidney, which leads to a decrease in renin secretion.[2][3] This reduction in renin subsequently lowers the production of angiotensin II and aldosterone, contributing to the antihypertensive effects of many beta-blockers.[2] this compound, with its high affinity for β1-receptors, would be expected to follow this mechanism.[4][5] However, clinical data reveals a more nuanced interaction.

This compound's Differentiated Effect on Plasma Renin Activity

Clinical studies have demonstrated that this compound has a notably neutral effect on the renin-angiotensin system, which distinguishes it from other beta-blockers like esmolol. In patients undergoing anesthesia for surgery, this compound pre-treatment did not cause a significant change in plasma renin activity (PRA).[1][6] This is in stark contrast to esmolol, which, under similar conditions, produced a significant reduction in PRA.[1][6] This lack of a "renin effect" with this compound is a key factor contributing to its minimal impact on blood pressure, a significant clinical advantage over esmolol.[1][7]

The following table summarizes the comparative effects of this compound and esmolol on plasma renin activity based on available clinical data.

| Drug | Effect on Plasma Renin Activity (PRA) | Study Population | Reference |

| This compound | No significant effect | Patients anesthetized for surgery | [1][6] |

| Esmolol | 25% decrease | Patients anesthetized for surgery | [1][6] |

Experimental Protocols

The primary evidence for this compound's neutral effect on the RAS comes from comparative studies in a surgical setting.

-

Objective: To compare the effects of pre-treatment with this compound versus esmolol on plasma renin activity (PRA) during surgery.

-

Study Population: Adult patients scheduled for surgery under general anesthesia.

-

Study Design: A comparative study, often double-blind and placebo-controlled in its original phase III evaluations.

-

Intervention Protocol:

-

Pre-treatment: Prior to a stimulating event like tracheal intubation, patients receive an intravenous administration of either this compound or esmolol.

-

Dosage (this compound): While the exact dose in the specific PRA study is not detailed in the snippets, typical effective dosing regimens involve a loading dose (e.g., 0.125 mg/kg over 1 minute) followed by a continuous infusion (e.g., titrated from 10 to 40 mcg/kg/min).[1][6]

-

Dosage (Esmolol): Administered at equipotent doses to this compound for heart rate control.

-

-

Data Collection:

-

Blood samples are collected at baseline (before drug administration) and at specified time points after drug administration and surgical stimulation.

-

Plasma is separated and analyzed for renin activity.

-

-

Primary Endpoint: The percentage change in Plasma Renin Activity from baseline.

-

Expected Outcome: To determine if there is a statistically significant difference in PRA changes between the this compound and esmolol treatment groups.

Visualizing the Mechanisms and Workflows

The following diagram illustrates the established signaling pathway within a juxtaglomerular cell in the kidney and the point of intervention for beta-blockers.

References

- 1. This compound: pharmacology and its use for rate control in atrial fibrillation in an emergency setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta blocker - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. oatext.com [oatext.com]

Landiolol: A Technical Guide to Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the receptor binding affinity and kinetics of Landiolol, an ultra-short-acting, highly selective β1-adrenergic receptor antagonist. This compound's defining characteristic is its potent and specific interaction with β1-receptors, leading to a rapid onset and offset of action, which is clinically advantageous for the management of tachyarrhythmias. This document collates quantitative binding data, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways and experimental workflows.

Introduction

This compound is a competitive antagonist of β1-adrenergic receptors, which are predominantly located in the myocardium.[1][2] Its therapeutic effect stems from the inhibition of the positive chronotropic and inotropic effects of endogenous catecholamines, such as epinephrine and norepinephrine.[1][2] This leads to a reduction in heart rate, myocardial contractility, and conduction velocity.[2][3] A key feature of this compound is its high cardioselectivity, which minimizes off-target effects on β2-adrenergic receptors in the bronchi and peripheral vasculature.[4]

Receptor Binding Affinity

The binding affinity of a drug for its receptor is a critical determinant of its potency and selectivity. For this compound, this has been extensively characterized, primarily through radioligand competition binding assays.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) and selectivity ratios of this compound and, for comparison, other relevant beta-blockers.

| Compound | Receptor Subtype | Ki (nM) | β1/β2 Selectivity Ratio | Reference |

| This compound | β1-adrenergic | 62.1 | 216 - 255 | [1][5] |

| β2-adrenergic | ~13,400 | [5] | ||

| α1-adrenergic | Data not available | |||

| Esmolol | β1-adrenergic | ~125 | 30 - 33 | [4][5] |

| β2-adrenergic | ~3,750 | [5] | ||

| Propranolol | β1-adrenergic | - | 0.68 | [4] |

| β2-adrenergic | - |

Note: Ki values can vary between studies depending on the experimental conditions and tissue/cell types used. The selectivity ratio is calculated as Ki(β2)/Ki(β1).

Experimental Protocol: Radioligand Competition Binding Assay

The determination of this compound's binding affinity is typically achieved through in vitro radioligand competition binding assays. A generalized protocol is as follows:

Objective: To determine the inhibition constant (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

-

Receptor Source: Membranes prepared from cells heterologously expressing human β1- or β2-adrenergic receptors (e.g., HEK293 or CHO cells), or from cardiac tissue.

-

Radioligand: A non-selective or subtype-selective radiolabeled antagonist, such as [³H]-dihydroalprenolol (a non-selective antagonist) or [¹²⁵I]-cyanopindolol.

-

Competitor: this compound hydrochloride of known concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled, non-selective antagonist (e.g., propranolol) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in a lysis buffer and isolate the membrane fraction through differential centrifugation. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[6]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of the non-labeled antagonist.[7]

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[7]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Experimental Workflow for Radioligand Binding Assay

Workflow for determining receptor binding affinity using a radioligand assay.

Receptor Binding Kinetics

Qualitative Kinetic Profile

This compound is characterized by a very rapid onset and short duration of action, with an elimination half-life of approximately 3 to 4 minutes.[8] This pharmacokinetic profile is a strong indicator of rapid binding kinetics at the β1-adrenergic receptor. A high kon would contribute to a fast onset of action, as the drug quickly binds to available receptors. A high koff would lead to a short duration of action, as the drug rapidly dissociates from the receptors, allowing for quick reversal of its effects upon cessation of administration.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions, making it ideal for determining binding kinetics. A generalized protocol for analyzing this compound's interaction with a β1-adrenergic receptor is as follows:

Objective: To determine the association rate (kon) and dissociation rate (koff) of this compound for the β1-adrenergic receptor.

Materials:

-

SPR Instrument: e.g., a Biacore system.

-

Sensor Chip: A sensor chip suitable for immobilizing membrane proteins (e.g., a CM5 chip for amine coupling or a sensor chip with a capture surface for tagged proteins).

-

Ligand: Purified, solubilized β1-adrenergic receptors.

-

Analyte: this compound hydrochloride at various concentrations in running buffer.

-

Running Buffer: A buffer that maintains the stability and activity of the receptor, e.g., HBS-P+ buffer.

-

Immobilization Reagents: As required for the chosen immobilization chemistry (e.g., EDC/NHS for amine coupling).

Procedure:

-

Ligand Immobilization: Covalently immobilize the purified β1-adrenergic receptors onto the sensor chip surface. The immobilization level should be optimized to avoid mass transport limitations.[9][10]

-

Analyte Injection (Association Phase): Inject a series of concentrations of this compound over the sensor surface at a constant flow rate. The binding of this compound to the immobilized receptors is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).[11]

-

Buffer Wash (Dissociation Phase): After the association phase, switch to flowing only the running buffer over the sensor surface. The dissociation of this compound from the receptors is observed as a decrease in the SPR signal.[11]

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound this compound, preparing the surface for the next injection cycle.

-

Data Analysis:

-

The resulting sensorgram (a plot of RU versus time) is analyzed.

-

The association phase is fitted to a kinetic model to determine the observed association rate (kobs).

-

The dissociation phase is fitted to a first-order decay model to determine the dissociation rate (koff).

-

The association rate (kon) is calculated from the slope of a plot of kobs versus this compound concentration.

-

The equilibrium dissociation constant (Kd) can be calculated as koff/kon.

-

Experimental Workflow for Surface Plasmon Resonance (SPR)

References

- 1. researchgate.net [researchgate.net]

- 2. KEGG PATHWAY: mmu04261 [genome.jp]

- 3. go.drugbank.com [go.drugbank.com]

- 4. An Overview of the Pharmacokinetics and Pharmacodynamics of this compound (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. dhvi.duke.edu [dhvi.duke.edu]

- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 11. path.ox.ac.uk [path.ox.ac.uk]

Landiolol: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Landiolol is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist. Its unique molecular structure, characterized by an ester linkage susceptible to rapid hydrolysis by plasma and tissue esterases, results in a very short elimination half-life. This property, combined with its high affinity and selectivity for the β1-adrenergic receptor, makes this compound a valuable therapeutic agent for the rapid control of ventricular rate in supraventricular tachycardias. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacological characteristics of this compound, supplemented with detailed experimental protocols for its synthesis and analysis.

Molecular Structure and Identification

This compound is a complex chiral molecule with two stereocenters. The clinically used form is the pure S,S-enantiomer.

-

IUPAC Name: [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate[1][2]

-

CAS Number: 133242-30-5 (this compound), 144481-98-1 (this compound Hydrochloride)[1][2]

-

Molecular Formula: C₂₅H₃₉N₃O₈[2]

-

Molecular Weight: 509.60 g/mol (this compound), 546.05 g/mol (this compound Hydrochloride)[2][3]

-

SMILES: CC1(C)OC--INVALID-LINK--CNCCNC(=O)N3CCOCC3">C@@HO1[4]

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below. This compound hydrochloride is a white to off-white crystalline powder.[3]

| Property | Value | Source |

| Melting Point | 125.4 °C | [5] |

| Solubility | This compound HCl: Very soluble in water, soluble in methanol, and slightly soluble in ethanol. Soluble in DMSO. | [3][6] |

| pKa (predicted) | 4.70 ± 0.10 | [7] |

| Boiling Point (predicted) | 716.8 ± 60.0 °C |

Pharmacological Properties

This compound is a potent and highly selective antagonist of the β1-adrenergic receptor. Its pharmacological profile is characterized by a rapid onset and a very short duration of action.

Receptor Binding Affinity and Selectivity

| Parameter | Receptor | Value | Source |

| Ki | Human β1-adrenergic receptor | 62 nM | [8] |

| Ki | Human β2-adrenergic receptor | 1890 nM | [8] |

| β1/β2 Selectivity Ratio | ~255 | [9] |

Pharmacokinetic Properties

| Parameter | Value | Species/Condition | Source |

| Elimination Half-life | 2.3 to 4.0 minutes | Patients with cardiac tachyarrhythmias | [7] |

| Volume of Distribution (Vd) | 0.4 L/kg | Healthy volunteers | |

| Protein Binding | < 10% | Human plasma | [10] |

| Metabolism | Rapidly hydrolyzed by plasma and tissue esterases to an inactive metabolite (M1). | ||

| Excretion | Primarily renal. |

Signaling Pathway of this compound

This compound exerts its therapeutic effect by competitively blocking the β1-adrenergic receptors, which are predominantly located in the heart. This antagonism prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, thereby inhibiting the downstream signaling cascade that leads to increased heart rate and contractility.

Experimental Protocols

Synthesis of this compound

The following is a general synthetic scheme for this compound, based on reported methods.

Detailed Protocol:

A detailed, multi-step synthesis protocol can be adapted from the chemical literature. One common route involves:

-

Esterification: 3-(4-hydroxyphenyl)propionic acid is esterified with (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol to form the corresponding ester intermediate.

-

Epoxidation: The phenolic hydroxyl group of the ester intermediate is then reacted with an epoxide-forming reagent, such as (R)-(-)-glycidyl nosylate, to introduce the epoxide moiety.

-

Ring-opening: The final step involves the nucleophilic ring-opening of the epoxide by N-(2-aminoethyl)morpholine-4-carboxamide to yield this compound.

Note: This is a generalized protocol. Specific reaction conditions, including solvents, temperatures, and catalysts, should be optimized based on laboratory-specific equipment and safety protocols. For a more detailed procedure, refer to the synthesis methods outlined in various patents.

High-Performance Liquid Chromatography (HPLC) Analysis

The purity and concentration of this compound can be determined using reversed-phase HPLC.

Chromatographic Conditions:

-

Column: C18 (250mm x 4.6mm)[11]

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01mol/L sodium dihydrogen phosphate and 0.01mol/L decane sodium sulfonate) in a 50:50 ratio.[11]

-

Flow Rate: 1.0 mL/min[11]

-

Detection: UV at 237 nm[11]

-

Column Temperature: Ambient[11]

-

Injection Volume: 10 µL[11]

Sample Preparation:

A stock solution of this compound hydrochloride is prepared by dissolving a precisely weighed amount in the mobile phase to a known concentration (e.g., 5mg in a 25mL volumetric flask).[11] Working standards are prepared by serial dilution of the stock solution.

Validation:

The HPLC method should be validated for linearity, precision, accuracy, specificity, and sensitivity according to ICH guidelines.

Conclusion

This compound's distinct molecular structure directly contributes to its favorable chemical and pharmacological properties. Its ester linkage allows for rapid metabolism, resulting in an ultra-short half-life, while the specific arrangement of its functional groups confers high selectivity for the β1-adrenergic receptor. This unique combination of attributes makes this compound a significant therapeutic tool for the acute management of tachyarrhythmias, offering clinicians a titratable and predictable response. The experimental protocols provided herein offer a foundation for the synthesis and quality control of this important cardiovascular drug.

References

- 1. Validation of HPLC-UV methods for quantitatively determining this compound and its major metabolite in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. New preparation method of hydrochloride this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. CN101858892A - Method for detecting this compound hydrochloride optical isomers by high efficiency liquid chromatography - Google Patents [patents.google.com]

- 9. Detection of this compound using high-performance liquid chromatography/fluorescence: a blood esterase-sensitive ultra-short-acting beta(1)-receptor antagonist. | Semantic Scholar [semanticscholar.org]

- 10. jfda-online.com [jfda-online.com]

- 11. CN101271085A - Method for analytical separation of this compound Hydrochloride and its intermediate body by HPLC method - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Landiolol Dose-Response Relationship in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Landiolol is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1][2][3] Its primary mechanism of action is the competitive blockade of β1-receptors, which are predominantly located in the myocardium.[4] This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to reductions in heart rate and myocardial contractility.[4][5] Understanding the in vitro dose-response relationship of this compound is critical for preclinical research, drug development, and defining its therapeutic window. This compound's high cardioselectivity (β1/β2 ratio ≈ 255) distinguishes it from other β-blockers like esmolol (β1/β2 ratio ≈ 33) and propranolol (β1/β2 ratio ≈ 0.68), making it a subject of significant research interest.[4]

These application notes provide a summary of quantitative in vitro data for this compound and detailed protocols for key experimental assays to characterize its dose-response profile.

Quantitative Dose-Response Data

The potency and selectivity of this compound have been quantified in various in vitro systems. Key parameters include the inhibition constant (Ki), which measures the affinity of the drug for a receptor, and the half-maximal inhibitory concentration (IC50), which indicates the concentration needed to inhibit a biological process by 50%.

Table 1: Receptor Binding Affinity and Selectivity of this compound

This table summarizes data from competitive radioligand binding assays using membranes from HEK293 cells heterologously expressing human β-adrenergic receptor subtypes.[6]

| Compound | Receptor | Ki (nM) | β1/β2 Selectivity Ratio (Ki β2 / Ki β1) |

| This compound | β1-adrenergic | 4.9 | 216 |

| β2-adrenergic | 1060 | ||

| Esmolol | β1-adrenergic | 10.3 | 30 |

| β2-adrenergic | 310 |

Data sourced from a study comparing this compound and Esmolol in HEK293 cells.[6][7][8]

Table 2: In Vitro Inhibitory Concentrations (IC50) for Non-Target Enzymes

This table presents the IC50 values of this compound against various human Cytochrome P450 (CYP) enzymes, which are crucial for assessing the potential for drug-drug interactions.[9]

| Enzyme | IC50 (µM) | Potential for In Vivo Interaction |

| CYP2C19 | 69 | Low |

| CYP2D6 | > 100 | Very Low |

| CYP3A4 | > 100 | Very Low |

Data sourced from a clinical pharmacology review by the FDA.[9]

Signaling Pathway of this compound Action

This compound exerts its effects by interrupting the β1-adrenergic signaling cascade. When catecholamines bind to β1-adrenergic receptors (a Gs protein-coupled receptor), it activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[2][5] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins and calcium channels, ultimately increasing heart rate and contractility.[5] this compound competitively blocks the initial step, preventing receptor activation and subsequent downstream signaling.[4][5]

References

- 1. This compound: An Ultra-Short-Acting β-Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of the Pharmacokinetics and Pharmacodynamics of this compound (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Overview of the Pharmacokinetics and Pharmacodynamics of this compound (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the β-Adrenergic Receptor Antagonists this compound and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Landiolol Administration in Rodent Models of Sepsis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of landiolol, an ultra-short-acting β1-selective blocker, in rodent models of sepsis. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in sepsis and septic shock.

Overview and Rationale

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Tachycardia is a common manifestation in sepsis and is associated with poor outcomes. This compound, by selectively blocking β1-adrenergic receptors, offers a potential therapeutic strategy to control heart rate and mitigate the detrimental effects of excessive sympathetic stimulation in sepsis.[1][2] Preclinical studies in rodent models have demonstrated that this compound can improve cardiac function, reduce inflammation, and protect against organ injury in sepsis.[3][4][5]

Experimental Protocols

Rodent Models of Sepsis

Two common and well-validated methods for inducing sepsis in rodents are the administration of lipopolysaccharide (LPS) and the cecal ligation and puncture (CLP) model.

2.1.1. Lipopolysaccharide (LPS)-Induced Endotoxemia

This model mimics the systemic inflammatory response seen in Gram-negative bacterial sepsis.

-

Materials:

-

Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype 055:B5)

-

Sterile, pyrogen-free saline

-

Syringes and needles for intraperitoneal (IP) or intravenous (IV) injection

-

-

Procedure:

-

Prepare a stock solution of LPS in sterile saline. The concentration should be calculated based on the desired dosage and the weight of the animals.

-

Administer LPS to the rodents via either intraperitoneal (IP) or intravenous (IV) injection. A commonly used dose is 15 mg/kg for IP administration in rats.[3]

-

A control group should receive an equivalent volume of sterile saline.

-

2.1.2. Cecal Ligation and Puncture (CLP)-Induced Sepsis

This model is considered more clinically relevant as it induces polymicrobial peritonitis.

-

Materials:

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, suture material, needles)

-

Gauze and antiseptic solution

-

-

Procedure:

-

Anesthetize the rodent.

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve. The location of the ligation determines the severity of sepsis.

-

Puncture the ligated cecum with a needle (e.g., 18-gauge). The number and size of punctures also influence severity.

-

Gently squeeze the cecum to extrude a small amount of fecal content.

-

Return the cecum to the abdominal cavity and close the incision in layers.

-

Provide fluid resuscitation and analgesia post-surgery. Buprenorphine (0.05 mg/kg) can be used for pain control.[1]

-

Sham-operated control animals should undergo the same surgical procedure without ligation and puncture of the cecum.

-

This compound Administration Protocol

This compound is typically administered as a continuous intravenous infusion.

-

Materials:

-

This compound hydrochloride

-

Sterile saline or 5% dextrose solution for dilution

-

Infusion pump

-

Catheters for intravenous access (e.g., jugular or femoral vein)

-

-

Procedure:

-

Prepare the this compound infusion solution by diluting it to the desired concentration.

-

Initiate the continuous intravenous infusion of this compound. The timing of administration can be crucial:

-

The infusion rate should be carefully controlled using an infusion pump.

-

The control group for the this compound treatment should receive an equivalent volume of the vehicle (e.g., sterile saline).

-

Data Presentation: Dosages and Experimental Parameters

The following tables summarize the quantitative data from published studies on this compound administration in rodent models of sepsis.

Table 1: this compound Dosage and Administration in Rodent Sepsis Models

| Sepsis Model | Animal Species | This compound Dosage | Route of Administration | Timing of Administration | Reference |

| LPS | Wistar Rat | 100 µg/kg/min | Continuous Intravenous | 15 minutes before LPS | [3] |

| LPS | Rat | 0.1 mg/kg/min | Continuous Intravenous | Simultaneous with LPS | [5][6] |

| CLP | Wistar Rat | 0.1 mg/kg/min | Continuous Intravenous | 1 hour after CLP | [1] |

Table 2: Key Experimental Parameters and Outcome Measures

| Parameter | Method of Assessment | Typical Findings with this compound Treatment | References |

| Hemodynamics | |||

| Heart Rate | ECG or arterial line | Reduction to a target range (e.g., 80-94 bpm in clinical studies) | [2][7] |

| Blood Pressure | Arterial line | Maintained or minimally affected | [1] |

| Cardiac Function | Echocardiography, MRI | Improved stroke volume and cardiac index in males | [1][8] |

| Inflammatory Markers | |||

| TNF-α, IL-6 | ELISA, Western Blot | Decreased levels in plasma and tissues | [2][3][5] |

| HMGB-1 | ELISA, Western Blot | Reduced serum and lung levels | [5][6] |

| Organ Function | |||

| Liver Injury | ALT, AST levels, Histopathology | Ameliorated hepatic injury, normalized ALT and AST | [3] |

| Lung Injury | Wet-to-dry weight ratio, Histopathology | Attenuated acute lung injury | [6] |

| Cardiac Injury | Cardiac troponins, CK-MB | Reduced levels in survivors | |

| Signaling Molecules | |||

| Endothelin-1 (ET-1) System | Western Blot, ELISA | Normalized expression of ET-1 and its receptors in the heart | [4] |

| NF-κB | Western Blot | Inhibited activity | [5] |

| Akt/eNOS pathway | Western Blot | Sex-specific effects on phosphorylation | [8][9] |

Visualization of Pathways and Workflows

Diagram 1: Experimental Workflow for this compound in LPS-Induced Sepsis

Caption: Workflow for investigating this compound in an LPS-induced rodent sepsis model.

Diagram 2: Signaling Pathways Modulated by this compound in Sepsis

Caption: this compound's mechanism in sepsis via β1-adrenergic receptor blockade.

Concluding Remarks

The administration of this compound in rodent models of sepsis has shown promising results in attenuating the hyperinflammatory response and protecting against organ damage. The protocols and data presented here provide a foundation for researchers to further explore the therapeutic potential of this compound. It is important to note that some studies have reported sex-specific differences in the response to this compound, with males showing more significant improvements in cardiac function.[1][8] Therefore, including both sexes in experimental designs is highly recommended for a comprehensive understanding of this compound's effects. Careful consideration of the sepsis model, the timing of drug administration, and the selection of relevant outcome measures are critical for the successful implementation of these studies.

References

- 1. Effect of this compound on sex-related transcriptomic changes in the myocardium during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study into the reversal of septic shock with this compound (beta blockade): STRESS-L Study protocol for a randomised trial | BMJ Open [bmjopen.bmj.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound in patients with septic shock resident in an intensive care unit (LANDI-SEP): study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sex-Mediated Response to the Beta-Blocker this compound in Sepsis: An Experimental, Randomized Study - UCL Discovery [discovery.ucl.ac.uk]

- 9. Sex-Mediated Response to the Beta-Blocker this compound in Sepsis: An Experimental, Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Landiolol Infusion Protocols for Septic Shock Clinical Trials: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Landiolol infusion protocols utilized in recent clinical trials for the management of septic shock. The information is collated from key studies, including the STRESS-L and Landi-SEP trials, to guide researchers and clinicians in designing and implementing similar investigational protocols.

Introduction

Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to persistent hypotension and organ dysfunction. Tachycardia is a common feature and is associated with increased mortality. This compound, an ultra-short-acting, highly selective β1-adrenoreceptor antagonist, has been investigated as a therapeutic agent to control heart rate and potentially modulate the deleterious effects of excessive catecholamine stimulation in septic shock. Its high cardioselectivity and short half-life make it a candidate for use in critically ill patients.[1]

Clinical Trial Infusion Protocols

The following tables summarize the this compound infusion protocols from two major clinical trials: STRESS-L (Study into the REversal of Septic Shock with this compound) and Landi-SEP (this compound for heart rate control in patients with septic shock and persistent tachycardia).

Table 1: this compound Infusion Protocol - STRESS-L Trial

| Parameter | Protocol |

| Starting Infusion Rate | 1.0 µg/kg/min[2][3] |

| Titration Increment | 1.0 µg/kg/min every 15 minutes[2] |

| Maximum Infusion Rate | Not explicitly stated, titrated to effect |

| Target Heart Rate | 80 - 94 beats per minute (bpm)[2][3] |

| Weaning Criteria | Weaned once all vasopressor agents had been discontinued for 12 hours. The infusion was reduced or stopped if the heart rate fell below 80 bpm.[2] |

Table 2: this compound Infusion Protocol - Landi-SEP Trial

| Parameter | Protocol |

| Starting Infusion Rate | 1 µg/kg/min |

| Titration Increment | Increments of 1 µg/kg/min at intervals of at least 20 minutes |

| Maximum Infusion Rate | 40 µg/kg/min[1] |

| Target Heart Rate | 80 - 94 bpm[4][5] |

| Discontinuation Criteria | Discontinuation of vasopressor infusion, death, or serious adverse event attributable to the study drug.[6] |

Experimental Protocols

Patient Population and Enrollment Criteria

The following table outlines the key inclusion and exclusion criteria for patient enrollment in the STRESS-L and Landi-SEP trials.

Table 3: Patient Enrollment Criteria

| Criteria | STRESS-L Trial | Landi-SEP Trial |

| Inclusion Criteria | - Age ≥18 years- Septic shock (Sepsis-3 criteria)- Heart rate ≥95 bpm- Receiving norepinephrine ≥0.1 µg/kg/min for ≥24 hours[3][7] | - Age ≥18 years- Septic shock (Sepsis-3 criteria)- Heart rate ≥95 bpm- Hemodynamic optimization for 24-36 hours[5] |

| Exclusion Criteria | - Tachycardia due to pain or discomfort- Non-infective vasodilatory shock[2] | - Not explicitly detailed in the provided search results. |

Primary and Secondary Endpoints

The primary and secondary endpoints of the clinical trials provide insight into the therapeutic goals and safety monitoring for this compound infusion.

Table 4: Primary and Secondary Endpoints

| Endpoint | STRESS-L Trial | Landi-SEP Trial |

| Primary Endpoint | Mean Sequential Organ Failure Assessment (SOFA) score over 14 days.[7] | Heart rate response (80-94 bpm) and its maintenance without increasing vasopressor requirements during the first 24 hours.[8][9] |

| Secondary Endpoints | - 28-day and 90-day mortality- ICU and hospital length of stay- Duration of vasopressor treatment | - 28-day mortality- Adverse events- ICU and hospital stay duration- SOFA score[8][9] |

Biomarker Analysis Protocol (STRESS-L Trial)

The STRESS-L trial protocol included the analysis of several biomarkers to investigate the mechanistic effects of this compound.

-

Inflammatory Cytokines : A multiplex inflammatory biomarker assay was planned to measure a selection of cytokines, including but not limited to IL-1 beta, IL-2, IL-4, IL-5, IL-6, IL-8, IL-10, IL-12, TNF-alpha, TNF-beta, and interferon-gamma. This was intended to assess the pro- and anti-inflammatory balance over time.

-

Cortisol : Cortisol assays were to be performed to measure the influence of beta-blockade on the adrenal cortex.

-

Myocardial Injury Markers : Serial measurements of troponin-T were planned to assess myocardial injury, ischemia, and dysfunction.

-

Metabolomics : Samples were stored for subsequent analysis (e.g., genetics/proteomics/metabolomics) to investigate early cellular responses during the resolution of sepsis.

Signaling Pathways and Experimental Workflows

Proposed Immunomodulatory Signaling Pathway of this compound in Sepsis

Sepsis is characterized by an excessive inflammatory response mediated by catecholamines. This compound, as a β1-selective blocker, is hypothesized to mitigate this by blocking the downstream signaling cascade in immune cells, leading to a more balanced inflammatory response.

Caption: Proposed mechanism of this compound's immunomodulatory effect in sepsis.

Experimental Workflow for a this compound Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial investigating this compound in septic shock, from patient screening to data analysis.

Caption: Generalized workflow for a this compound septic shock clinical trial.

Logical Relationship of SOFA Score Components

The Sequential Organ Failure Assessment (SOFA) score is a critical tool for assessing organ dysfunction in sepsis. It is comprised of scores from six organ systems.

Caption: Components contributing to the total SOFA score.

Conclusion

The clinical trials investigating this compound for septic shock have utilized meticulous infusion protocols with a focus on achieving heart rate control while maintaining hemodynamic stability. The STRESS-L and Landi-SEP trials provide a solid foundation for the design of future studies. The inclusion of biomarker analysis in these trials highlights the importance of understanding the mechanistic underpinnings of this compound's effects beyond simple heart rate reduction. These application notes serve as a valuable resource for researchers and drug development professionals working in the critical care and sepsis fields. The results from these trials, however, have not consistently shown a benefit in terms of reducing organ failure or mortality, indicating that further research is needed to identify specific patient populations that may benefit from this therapeutic approach.[2][9]

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Can Beta-2-Adrenergic Pathway Be a New Target to Combat SARS-CoV-2 Hyperinflammatory Syndrome?—Lessons Learned From Cancer [frontiersin.org]

- 4. Frontiers | Adrenergic Signaling: A Targetable Checkpoint Limiting Development of the Antitumor Immune Response [frontiersin.org]

- 5. Catecholamines in sepsis: pharmacological insights and clinical applications—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroendocrine Modulation of the Immune Response after Trauma and Sepsis: Does It Influence Outcome? [mdpi.com]

- 7. Bench-to-bedside review: β-Adrenergic modulation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Landiolol Hydrochloride Solutions for Laboratory Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of landiolol hydrochloride solutions in common laboratory experiments. This compound is an ultra-short-acting and highly selective β1-adrenergic receptor antagonist, making it a valuable tool for cardiovascular research.

Physicochemical Properties and Storage

Proper handling and storage of this compound hydrochloride are critical for maintaining its stability and ensuring experimental reproducibility.

Table 1: Physicochemical and Storage Data for this compound Hydrochloride

| Property | Data | Citations |

| Molecular Formula | C₂₅H₃₉N₃O₈ · HCl | |

| Molecular Weight | 546.05 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Solubility | - Water: ≥ 100 mg/mL (183.13 mM) - DMSO: up to 250 mg/mL (457.83 mM); sonication or warming to 37°C may be required. | [4][5][6] |

| Powder Storage | Store at 2-8°C or -20°C for long-term (up to 3 years). Keep tightly sealed and protected from moisture. | [1][4][5][7] |

| Stock Solution Storage | - In DMSO: Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2][4] |

| Solution Stability | Less stable in solution due to hydrolysis and racemization. Optimal stability is achieved within a pH range of 5.0–7.0. Degrades under acidic conditions. | [5][8] |

Mechanism of Action: β1-Adrenergic Receptor Blockade

This compound hydrochloride is a competitive antagonist with high selectivity for the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue. Its mechanism involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors. This inhibition of β1-adrenergic signaling leads to a reduction in the intracellular production of cyclic adenosine monophosphate (cAMP), resulting in decreased heart rate, reduced myocardial contractility, and slowed atrioventricular conduction.

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol outlines the preparation of a 100 mM stock solution in DMSO, which is a common starting point for most in vitro experiments.

Table 2: Reagents and Equipment for Solution Preparation

| Reagent/Equipment | Details |

| This compound Hydrochloride Powder | Purity ≥98% |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, cell culture grade |

| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |

| Cell Culture Medium or Assay Buffer | As required by the specific experiment |

| Analytical Balance | Accurate to 0.1 mg |

| Sterile Microcentrifuge Tubes | 1.5 mL or 2.0 mL |

| Pipettes and Sterile Tips | Calibrated |

| Vortex Mixer | - |

| Sonicator (optional) | Water bath sonicator |

Protocol:

-

Prepare a 100 mM Stock Solution in DMSO:

-

Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

-

Carefully weigh 5.46 mg of this compound hydrochloride powder into the tube.

-

Add 100 µL of anhydrous DMSO to the tube.

-